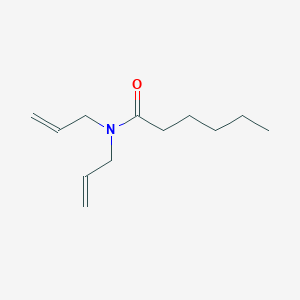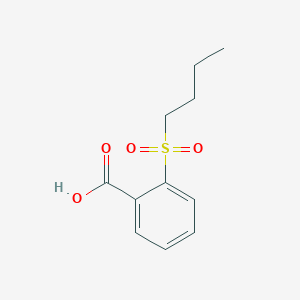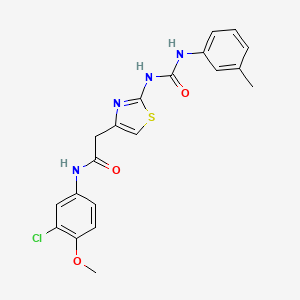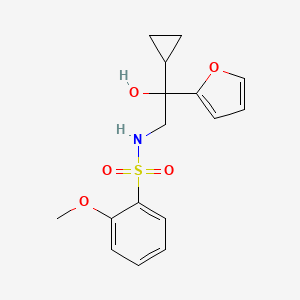
N,N-bis(prop-2-enyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(prop-2-enyl)hexanamide, also known as AEA (arachidonoylethanolamide), is an endocannabinoid compound that plays a crucial role in the regulation of various physiological and pathological processes in the human body. It is a lipid molecule that is synthesized from arachidonic acid and ethanolamine by the action of the enzyme N-acyltransferase. AEA is structurally similar to the active ingredient in cannabis, delta-9-tetrahydrocannabinol (THC), and interacts with the same receptors in the body.
Mecanismo De Acción
N,N-bis(prop-2-enyl)hexanamide interacts with the cannabinoid receptors CB1 and CB2 in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, including pain, inflammation, and immune function. N,N-bis(prop-2-enyl)hexanamide also interacts with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
N,N-bis(prop-2-enyl)hexanamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N,N-bis(prop-2-enyl)hexanamide also has analgesic properties and has been shown to reduce pain in animal models of chronic pain. Additionally, N,N-bis(prop-2-enyl)hexanamide has been shown to have neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-bis(prop-2-enyl)hexanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use in lab experiments. N,N-bis(prop-2-enyl)hexanamide is a lipid molecule that is difficult to work with and can be prone to degradation. Additionally, its interactions with other receptors in the body can make it difficult to isolate its effects on a specific pathway or process.
Direcciones Futuras
There are several potential future directions for research on N,N-bis(prop-2-enyl)hexanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to better understand the interactions between N,N-bis(prop-2-enyl)hexanamide and other receptors in the body, which could lead to the development of more targeted therapeutic interventions.
Métodos De Síntesis
N,N-bis(prop-2-enyl)hexanamide is synthesized in the body by the action of the enzyme N-acyltransferase. However, it can also be synthesized in the laboratory using various chemical methods. One such method involves the reaction of arachidonic acid and ethanolamine in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N,N-bis(prop-2-enyl)hexanamide has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor properties. N,N-bis(prop-2-enyl)hexanamide has also been implicated in the regulation of appetite, mood, and sleep.
Propiedades
IUPAC Name |
N,N-bis(prop-2-enyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h5-6H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASVQJEKUZMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(prop-2-en-1-yl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)




![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)